molecular formula C17H19NO2S B1213135 N-(3-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide

N-(3-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide

Cat. No. B1213135
M. Wt: 301.4 g/mol
InChI Key: AWZDQXXQISBJBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide is an anilide.

Scientific Research Applications

Antioxidant and Anticancer Activity

N-(3-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide derivatives have been studied for their antioxidant and anticancer activities. They showed promising results, with some compounds exhibiting antioxidant activity higher than that of ascorbic acid. These derivatives also demonstrated cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with certain compounds identified as highly active against the glioblastoma cell line (Tumosienė et al., 2020).

Bioreduction in Drug Production

N-methyl-3-oxo-3-(thiophen-2-yl) propanamide, a related compound, has been utilized in bioreduction processes. Using Rhodotorula glutinis cells, this compound was reduced to form an intermediate in the production of (S)-duloxetine, an antidepressant drug. This reaction exhibited high enantioselectivity and conversion rates (Tang et al., 2011).

Antimicrobial and Cytotoxic Activities

Novel derivatives of N-(3-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide have been synthesized and tested for antimicrobial and cytotoxic activities. Some derivatives displayed high antibacterial activity and anticandidal effects. Additionally, certain compounds exhibited significant cytotoxicity against human leukemia cells (Dawbaa et al., 2021).

Antibacterial Activity

Studies have shown that derivatives of 2-(6-methoxy-2-naphthyl)propionamide, a compound closely related to N-(3-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide, possess significant antibacterial and antifungal activities. These compounds, synthesized through various reactions, were effective against a range of bacterial and fungal strains (Helal et al., 2013).

properties

Product Name

N-(3-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide

Molecular Formula

C17H19NO2S

Molecular Weight

301.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-3-(4-methylphenyl)sulfanylpropanamide

InChI

InChI=1S/C17H19NO2S/c1-13-6-8-16(9-7-13)21-11-10-17(19)18-14-4-3-5-15(12-14)20-2/h3-9,12H,10-11H2,1-2H3,(H,18,19)

InChI Key

AWZDQXXQISBJBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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